molecular formula C13H17Cl2NO2 B4066781 1-methyl-4-piperidinyl 3-chlorobenzoate hydrochloride

1-methyl-4-piperidinyl 3-chlorobenzoate hydrochloride

Cat. No. B4066781
M. Wt: 290.18 g/mol
InChI Key: CIECSDFWVRRVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MPCC is a white crystalline powder that belongs to the class of benzoate esters. It is synthesized by reacting 3-chlorobenzoic acid with 1-methyl-4-piperidinol in the presence of a dehydrating agent and a catalyst. MPCC has been used in scientific research as a tool for studying the function and regulation of various biological processes.

Scientific Research Applications

Cocrystal Formation and Molecular Structure

Research on compounds closely related to 1-methyl-4-piperidinyl 3-chlorobenzoate hydrochloride has led to insights into cocrystal formation, offering potential applications in drug design and material science. For instance, studies on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride have highlighted the compound's ability to form monoclinic system cocrystals, showcasing significant hydrogen bonding and disorder in molecular structures. Such characteristics are critical in understanding molecular interactions and designing cocrystals with desired properties (Dega‐Szafran et al., 2006).

Synthesis and Characterization of Substituted Compounds

Substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones have been synthesized and characterized, revealing the potential for creating new molecules with varied functional groups. This research demonstrates the versatility of related compounds in synthesizing diverse molecular structures, which can be foundational for developing new pharmaceuticals or chemical materials (Sedlák et al., 2008).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, a compound similar to this compound, has been thoroughly investigated. Such studies are fundamental in drug development, as understanding the detailed structure of molecules can influence the design and optimization of drug candidates (Szafran et al., 2007).

Interactions and Hydrogen Bonding

Research into the synthesis and molecular structure of related compounds has provided insights into the importance of hydrogen bonding and C-H…π interactions in stabilizing molecular structures. These interactions are crucial in the development of new materials and drugs, as they affect the solubility, stability, and reactivity of compounds (Khan et al., 2013).

Metabolic Activity in Biological Systems

Studies on compounds similar to this compound have explored their metabolic activities in biological systems, such as their effects on obese rats. Understanding the metabolic pathways and effects of these compounds can lead to the development of new treatments for obesity and related metabolic disorders (Massicot et al., 1985).

properties

IUPAC Name

(1-methylpiperidin-4-yl) 3-chlorobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2.ClH/c1-15-7-5-12(6-8-15)17-13(16)10-3-2-4-11(14)9-10;/h2-4,9,12H,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIECSDFWVRRVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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